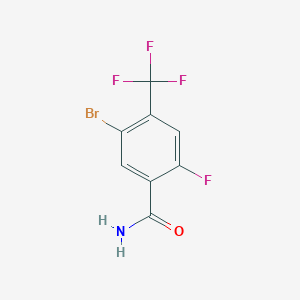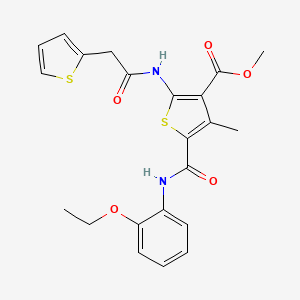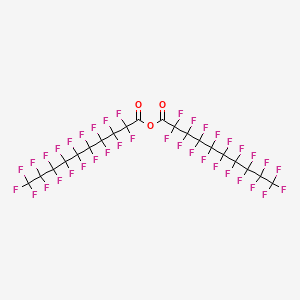![molecular formula C17H14Br2 B12078965 2',7'-Dibromospiro[cyclopentane-1,9'-fluorene] CAS No. 441771-49-9](/img/structure/B12078965.png)
2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo-: is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- typically involves a multi-step process. One common method starts with fluorene, which undergoes bromination to introduce bromine atoms at the 2’ and 7’ positions. This is followed by a cyclization reaction to form the spiro structure. The reaction conditions often involve the use of palladium-catalyzed C–C cross-coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as phenylacetylene or boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Cross-Coupling Reactions: These are commonly used to introduce various substituents, enhancing the compound’s photophysical properties.
Scientific Research Applications
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- has several scientific research applications:
Organic Electronics: It is used as a blue-emitting material in organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency and thermal stability.
Photonics and Optoelectronics: The compound’s unique structure and properties make it suitable for use in photonic devices and optoelectronic applications.
Material Science: It is used in the development of new high-performance materials with desirable optical and electronic properties.
Mechanism of Action
The mechanism by which Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- exerts its effects is primarily through its electronic properties. The spiro structure provides rigidity and stability, while the bromine atoms can participate in various chemical reactions to modify the compound’s properties. The molecular targets and pathways involved are typically related to its use in electronic and photonic devices, where it acts as a luminescent material or a charge transport material .
Comparison with Similar Compounds
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- can be compared with other spiro compounds such as:
Spiro[fluorene-9,9’-xanthene]: This compound is used in similar applications but has different photophysical properties.
Spirobifluorene: Known for its use in organic electronics, it has a different structure but shares some similar applications.
The uniqueness of Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- lies in its specific substitution pattern and the resulting properties, which make it particularly suitable for blue-emitting materials in OLEDs .
Properties
CAS No. |
441771-49-9 |
|---|---|
Molecular Formula |
C17H14Br2 |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
2',7'-dibromospiro[cyclopentane-1,9'-fluorene] |
InChI |
InChI=1S/C17H14Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h3-6,9-10H,1-2,7-8H2 |
InChI Key |
DNBOHWXTNJCCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)


![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)

